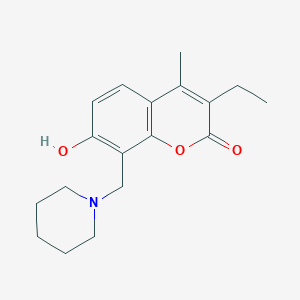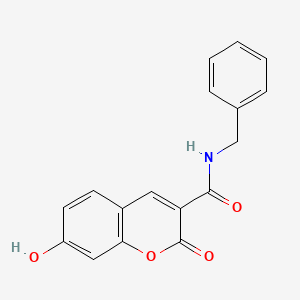![molecular formula C17H15F2NO2 B5912375 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912375.png)
3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one, also known as DABO, is a synthetic compound that has been extensively researched for its potential use in the development of antiviral drugs. DABO belongs to a class of compounds known as non-nucleoside reverse transcriptase inhibitors (NNRTIs) that inhibit the replication of the human immunodeficiency virus (HIV) by binding to the reverse transcriptase enzyme.
Mécanisme D'action
3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one inhibits the replication of HIV by binding to the reverse transcriptase enzyme, which is responsible for the conversion of viral RNA to DNA. 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one binds to a pocket in the enzyme that is distinct from the active site, thereby preventing the enzyme from functioning properly.
Biochemical and Physiological Effects:
3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as an antiviral drug. Studies have also shown that 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one does not interfere with the normal function of human DNA polymerases, which is important for minimizing potential side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is its high potency against HIV, which makes it a promising candidate for further development as an antiviral drug. However, one limitation of 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is its relatively low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several potential future directions for research on 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one. One area of focus could be the development of more potent derivatives of 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one that could be used as antiviral drugs. Another area of focus could be the investigation of the potential use of 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one as a therapeutic agent for other viral infections. Additionally, further studies could be conducted to better understand the mechanism of action of 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one and its potential side effects.
Méthodes De Synthèse
The synthesis of 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one involves the reaction of 4-methoxyphenylacetonitrile with 2,4-difluoroaniline in the presence of a base to form the corresponding imine. The imine is then reduced with sodium borohydride to yield 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one as a yellow crystalline solid.
Applications De Recherche Scientifique
3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has been extensively studied for its potential use as an antiviral drug against HIV. Studies have shown that 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is a potent inhibitor of HIV replication, with an EC50 value of less than 1 nM. 3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has also been shown to be effective against HIV strains that are resistant to other NNRTIs.
Propriétés
IUPAC Name |
(E)-3-(2,4-difluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO2/c1-11(20-16-8-5-13(18)10-15(16)19)9-17(21)12-3-6-14(22-2)7-4-12/h3-10,20H,1-2H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNXKHDWDZASPG-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)OC)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)OC)/NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,4-difluoroanilino)-1-(4-methoxyphenyl)but-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorophenyl)thio]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5912293.png)
![methyl 5-(methoxymethyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5912297.png)
![4-[2,2-bis(2-methoxy-2-oxoethyl)hydrazino]-4-oxobutanoic acid](/img/structure/B5912302.png)
![1-(2-ethoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5912309.png)
![2-[2-(4-nitrophenoxy)ethoxy]ethanol](/img/structure/B5912322.png)

![3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912345.png)
![1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5912349.png)


![1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5912383.png)
![3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912387.png)
![1-(4-chlorophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5912403.png)
![3-[(3,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912406.png)